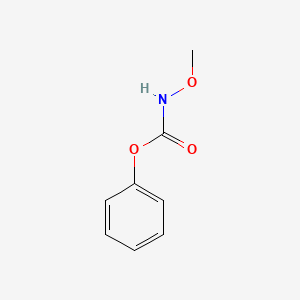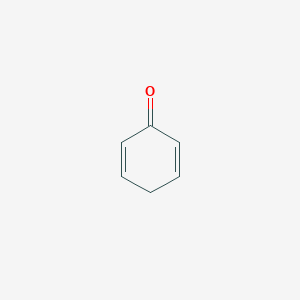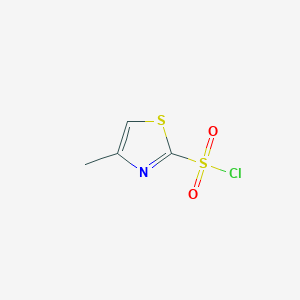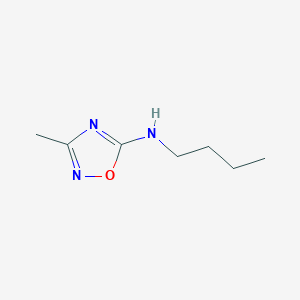
Phenyl methoxycarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenyl methoxycarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds as follows:
C6H5NCO+CH3OH→C6H5NHCOOCH3
This reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform in a laboratory setting.
Industrial Production Methods
In an industrial context, the production of methoxy-carbamic acid phenyl ester may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Phenyl methoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenol and methoxy-carbamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and methoxy-carbamic acid.
Reduction: Phenylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Phenyl methoxycarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methoxy-carbamic acid phenyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Phenyl methoxycarbamate can be compared with other carbamate esters, such as:
Ethoxy-carbamic acid phenyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
Methoxy-carbamic acid methyl ester: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific combination of a methoxy group and a phenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, a useful biochemical probe, and a potential drug intermediate. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
特性
CAS番号 |
85989-62-4 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
phenyl N-methoxycarbamate |
InChI |
InChI=1S/C8H9NO3/c1-11-9-8(10)12-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChIキー |
WCMDBGGJBGZLDL-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)













